molecular formula C19H29Cl2N3 B13731100 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 18833-75-5

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13731100
CAS No.: 18833-75-5
M. Wt: 370.4 g/mol
InChI Key: OXJUDRARZUJXDZ-UHFFFAOYSA-N
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Description

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through various synthetic routes. One common method involves the intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of reagents such as phenyliodine (III) bis(trifluoroacetate) (PIFA), DDQ, and TMSCl . This method yields moderate to excellent results and is favored for its efficiency and reliability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like PIFA.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include PIFA, DDQ, and TMSCl. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative coupling reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific ring structure and the presence of the dimethylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

18833-75-5

Molecular Formula

C19H29Cl2N3

Molecular Weight

370.4 g/mol

IUPAC Name

dimethyl-[3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylamino)propyl]azanium;dichloride

InChI

InChI=1S/C19H27N3.2ClH/c1-22(2)14-8-13-20-19-15-9-4-3-5-11-17(15)21-18-12-7-6-10-16(18)19;;/h6-7,10,12H,3-5,8-9,11,13-14H2,1-2H3,(H,20,21);2*1H

InChI Key

OXJUDRARZUJXDZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCNC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-]

Origin of Product

United States

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